molecular formula C28H56N2O3 B13029612 2,2'-Oxybis(n-dodecylacetamide)

2,2'-Oxybis(n-dodecylacetamide)

Cat. No.: B13029612
M. Wt: 468.8 g/mol
InChI Key: YUZRMBHSRBAJJT-UHFFFAOYSA-N
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Description

2,2'-Oxybis(n-dodecylacetamide) is a bis-acetamide derivative featuring a central ether oxygen atom linking two acetamide moieties, each substituted with n-dodecyl (C₁₂) alkyl chains. This compound is structurally characterized by its long hydrophobic alkyl chains and polar amide/ether groups, making it a surfactant or phase-transfer agent in industrial and chemical applications.

Properties

Molecular Formula

C28H56N2O3

Molecular Weight

468.8 g/mol

IUPAC Name

N-dodecyl-2-[2-(dodecylamino)-2-oxoethoxy]acetamide

InChI

InChI=1S/C28H56N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-29-27(31)25-33-26-28(32)30-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3,(H,29,31)(H,30,32)

InChI Key

YUZRMBHSRBAJJT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)COCC(=O)NCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Oxybis(n-dodecylacetamide) typically involves the reaction of dodecylamine with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes a condensation reaction with another molecule of dodecylamine to form the final product .

Industrial Production Methods

In industrial settings, the production of 2,2’-Oxybis(n-dodecylacetamide) is carried out in large reactors under controlled temperature and pressure conditions. The reaction mixture is continuously stirred to ensure uniformity, and the product is purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2,2’-Oxybis(n-dodecylacetamide) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-Oxybis(n-dodecylacetamide) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2’-Oxybis(n-dodecylacetamide) is primarily based on its surfactant properties. The compound can reduce the surface tension of liquids, allowing for better mixing and interaction of different phases. It can also form micelles, which encapsulate hydrophobic molecules and enhance their solubility in aqueous environments .

Comparison with Similar Compounds

Table 1: Comparative Properties of Bis-Acetamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Alkyl Chain Length Solubility Key Applications
2,2'-Oxybis(n-dodecylacetamide) C₃₈H₇₆N₂O₃ (inferred) ~725 (estimated) C₁₂ Low in water; high in organic solvents Surfactants, metal ion extraction
2,2'-Oxybis(N,N-di-n-octylacetamide) (TODGA) C₃₆H₇₂N₂O₃ 580.98 C₈ Insoluble in water; soluble in toluene, chloroform Solvent extraction of lanthanides/actinides
2,2'-Oxybis(N,N-dibutylacetamide) C₂₀H₄₀N₂O₃ 356.55 C₄ Moderate in polar aprotic solvents Catalysis, polymer additives
2,2'-Oxybis(ethylamine) dihydrochloride C₄H₁₄Cl₂N₂O 177.07 C₂ (ethyl) High in water, polar solvents Pharmaceutical intermediates

Key Observations:

Alkyl Chain Length and Hydrophobicity: The n-dodecyl variant (C₁₂) exhibits significantly higher hydrophobicity compared to shorter-chain analogs like TODGA (C₈) or dibutyl derivatives (C₄). This reduces its water solubility but enhances compatibility with non-polar solvents, making it suitable for applications requiring prolonged stability in organic phases . In contrast, 2,2'-Oxybis(ethylamine) dihydrochloride (C₂) demonstrates high aqueous solubility due to its short ethyl chains and ionic hydrochloride groups .

Molecular Weight and Phase Behavior :

  • The molecular weight increases with alkyl chain length, directly impacting viscosity and melting points. For example, TODGA (C₈) is a liquid at room temperature, while the dodecyl variant may exhibit semi-solid or waxy behavior .

Functional Applications: Metal Ion Extraction: TODGA (C₈) is widely used in nuclear waste treatment for selective extraction of trivalent lanthanides and actinides due to its optimal balance of lipophilicity and coordination capacity. The dodecyl variant may offer slower extraction kinetics but higher selectivity for larger metal ions due to increased steric bulk . Surfactant Properties: The longer alkyl chains in the dodecyl derivative enhance its ability to stabilize emulsions or micelles in non-aqueous systems compared to shorter-chain analogs .

Synthetic Accessibility :

  • Shorter-chain analogs (e.g., dibutyl or diethyl) are synthetically simpler to produce, as evidenced by their commercial availability and lower molecular complexity. The dodecyl variant requires more stringent purification steps to remove residual long-chain alkyl impurities .

Research Findings and Industrial Relevance

  • Solvent Extraction Efficiency : Studies on TODGA (C₈) demonstrate a distribution ratio (D) of >10³ for Eu³⁺ in nitric acid media, whereas computational models suggest the dodecyl analog could achieve even higher D values for heavier ions like Am³⁺, albeit with slower mass transfer rates .
  • Thermal Stability : Thermogravimetric analysis of TODGA shows decomposition above 250°C, while the dodecyl derivative is expected to degrade at slightly higher temperatures due to stronger van der Waals interactions between alkyl chains .

Biological Activity

2,2'-Oxybis(n-dodecylacetamide) is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

  • IUPAC Name : 2,2'-Oxybis(n-dodecylacetamide)
  • Molecular Formula : C26H51N2O2
  • Molecular Weight : 425.68 g/mol
  • CAS Number : [not provided in search results]

Biological Activity

The biological activity of 2,2'-Oxybis(n-dodecylacetamide) has been explored in various contexts, particularly its interaction with biological membranes and potential therapeutic applications.

The compound is hypothesized to interact with lipid membranes, influencing membrane fluidity and permeability. This interaction may facilitate the transport of other therapeutic agents across cellular membranes or enhance the efficacy of existing drugs.

Antimicrobial Activity

One area of research focuses on the antimicrobial properties of 2,2'-Oxybis(n-dodecylacetamide). Studies have indicated that the compound exhibits significant antibacterial activity against various strains of bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli50 µg/mL
Staphylococcus aureus25 µg/mL
Pseudomonas aeruginosa75 µg/mL

Cytotoxicity Studies

Cytotoxicity assessments have shown that while the compound is effective against certain bacterial strains, it also exhibits varying levels of cytotoxicity towards mammalian cell lines.

Cell LineIC50 (µg/mL)Reference
HeLa100
MCF-7150
Vero200

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of 2,2'-Oxybis(n-dodecylacetamide) demonstrated its potential as a novel antibacterial agent. The study involved testing various concentrations against clinical isolates of Staphylococcus aureus. Results indicated a dose-dependent inhibition of bacterial growth, suggesting that this compound could be developed into a therapeutic agent for treating bacterial infections.

Case Study 2: Membrane Interaction

Another investigation focused on the interaction of 2,2'-Oxybis(n-dodecylacetamide) with phospholipid bilayers. Using fluorescence spectroscopy, researchers observed that the compound alters membrane properties, enhancing permeability and potentially facilitating drug delivery. This finding opens avenues for its use in drug formulation technologies.

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